(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide
Description
Properties
IUPAC Name |
7-chloro-8-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-9-12(17)6-5-10-14(9)20-8-11(15(10)22)16(23)19-7-3-4-13(21)18-2/h3-6,8H,7H2,1-2H3,(H,18,21)(H,19,23)(H,20,22)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTXUVMJNUYLIU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NCC=CC(=O)NC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NC/C=C/C(=O)NC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide is a derivative of quinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C14H15ClN2O2
- Molecular Weight: 280.73 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from its components.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. A study on related compounds found that derivatives of 7-chloroquinoline demonstrated moderate to high inhibitory effects on various cancer cell lines. For instance, compounds with similar structures showed growth inhibition (GI50 values) ranging from 5.0 μM to over 100 μM against leukemia and lymphoma cells, indicating a promising therapeutic potential for targeting malignancies .
| Compound | Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|---|
| 8d | CCRF CEM | 5.0 | 20 |
| 8d | THP1 | 3.2 | 31.5 |
| 8d | Raji | 3.8 | 26.3 |
| 8d | HuT78 | 8.1 | 12.3 |
This table illustrates the selectivity and potency of the compound against different cancer cell lines, highlighting its potential as an anticancer agent.
The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation. For example, compounds like This compound may interfere with DNA synthesis or repair mechanisms, leading to apoptosis in malignant cells.
Case Studies
- In Vivo Studies : In animal models, similar quinoline derivatives have demonstrated significant tumor reduction rates when administered at specific dosages. These studies provide a foundation for understanding the therapeutic window and dosing strategies for clinical applications.
- Combination Therapies : Research has also explored the efficacy of combining quinoline derivatives with other chemotherapeutic agents, enhancing their overall effectiveness while potentially reducing side effects associated with higher doses of conventional drugs.
Comparison with Similar Compounds
Table 1: Structural Comparison of (2E)-4-[(7-Chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide and Analogs
Impact of Substituents on Properties
- Hydroxy vs.
- Chloro and Methyl Positioning: The 7-Cl and 8-CH₃ groups on the quinoline ring could sterically hinder interactions compared to analogs with substituents at positions 3 and 4 .
- Enamide Chain Modifications: The N-methyl group in the target compound may reduce steric bulk versus dimethylamino substituents in analogs, possibly altering pharmacokinetic profiles .
Research Findings and Data Tables
Spectroscopic Characterization (Hypothetical Data)
While explicit spectral data for the target compound is unavailable in the evidence, analogous studies suggest the following key features:
Table 2: Expected Spectroscopic Signatures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
